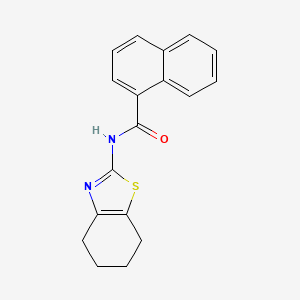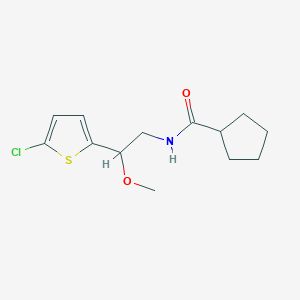![molecular formula C17H21N5O B2603576 N-[[2-(Dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415509-76-9](/img/structure/B2603576.png)
N-[[2-(Dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring is present in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for your compound are not available, pyridine derivatives can be synthesized through various methods. For instance, 4-Dimethylaminopyridine (DMAP), a derivative of pyridine, can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Pyridine has a trigonal planar geometry at the nitrogen atom .Chemical Reactions Analysis
Pyridine and its derivatives are involved in a wide range of chemical reactions. For example, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, DMAP is a white solid and is more basic than pyridine .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-22(2)15-9-12(7-8-18-15)10-19-17(23)16-13-5-3-4-6-14(13)20-11-21-16/h7-9,11H,3-6,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGDCZRPQYDCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CNC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B2603495.png)

![(E)-2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)




![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)
![2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2603506.png)


![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2603512.png)
![1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione](/img/structure/B2603516.png)